molecular formula C8H6BrN3O B2602335 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 899518-62-8

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B2602335
CAS No.: 899518-62-8
M. Wt: 240.06
InChI Key: UBHLLXKKUAITTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 899518-62-8) is a versatile chemical intermediate based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold. This fused, rigid, and planar N-heterocyclic system is of significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies . The compound features a bromo substituent and an aldehyde functional group, which provide excellent synthetic handles for further derivatization via cross-coupling reactions and condensation chemistry, making it a valuable building block for constructing diverse compound libraries for drug discovery campaigns. The pyrazolo[1,5-a]pyrimidine core is recognized as a potent scaffold for protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . These inhibitors are designed to selectively block aberrant signaling pathways that drive oncogenesis by targeting enzymes such as CK2, EGFR, B-Raf, and MEK, among others . The specific substitution pattern of this compound is designed to enhance its interaction with biological targets through hydrogen bonding, hydrophobic interactions, and π–π stacking, fine-tuning its pharmacokinetic and pharmacodynamic properties . Researchers utilize this intermediate in the synthesis of potential therapeutic agents for various cancers, including non-small cell lung cancer (NSCLC) and melanoma . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable regulatory requirements.

Properties

IUPAC Name

6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c1-5-7(4-13)8-10-2-6(9)3-12(8)11-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHLLXKKUAITTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylpyrazolo[1,5-a]pyrimidine, followed by formylation to introduce the aldehyde group at the 3-position. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance yield and purity while minimizing waste and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with different nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).

Major Products

    Oxidation: 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

    Reduction: 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-methanol.

    Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine structures exhibit substantial biological activities, including anticancer properties. 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde has been identified as a potential lead compound for developing new anticancer drugs. Its unique structure may allow it to interact with specific kinases involved in cell signaling pathways related to cancer progression and inflammation .

Enzyme Inhibition
This compound may serve as an inhibitor of adaptor associated kinase 1 (AAK1), a serine/threonine kinase crucial for processes like clathrin-mediated endocytosis. AAK1 is implicated in various cellular functions and diseases, making its inhibition a target for therapeutic intervention . The ability of this compound to modulate such pathways could lead to novel treatments for conditions like cancer and neurodegenerative diseases.

Chemical Research Applications

Synthesis and Functionalization
The synthesis of this compound can be achieved through several methods involving cyclocondensation reactions with various biselectrophilic compounds. This versatility allows for the creation of a wide array of derivatives that can be tailored for specific biological activities or chemical properties .

Intermediate in Organic Synthesis
As an intermediate compound, it can facilitate the development of more complex molecules. Its reactivity due to the carbaldehyde functional group enhances its utility in organic synthesis, providing pathways to synthesize other biologically active compounds or materials with desired properties.

Optical Applications

Fluorophore Development
Recent studies have shown that pyrazolo[1,5-a]pyrimidines can be used as fluorophores due to their favorable photophysical properties. These compounds are being explored as lipid droplet biomarkers in cancer research, demonstrating their versatility beyond traditional medicinal applications . The incorporation of this compound into fluorescent systems could enhance imaging techniques in biological research.

Summary Table of Applications

Application AreaDescriptionKey Properties
Pharmaceuticals Potential lead compound for anticancer drugs; AAK1 inhibitorAnticancer activity; enzyme inhibition
Chemical Research Intermediate for organic synthesis; versatile synthesis pathwaysReactive carbaldehyde group
Optical Applications Development of fluorophores; biomarkers for imaging in cancer researchFavorable photophysical properties

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine and aldehyde groups can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazolo[1,5-a]pyrimidine derivatives differ in substituents and functional groups, influencing their physicochemical properties and biological activities. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde Br (6), CH₃ (2), CHO (3) C₈H₆BrN₃O 238.97 Aldehyde enables conjugation; bromine aids in cross-coupling reactions
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid Br (6), COOH (3) C₇H₄BrN₃O₂ 242.04 Carboxylic acid enhances solubility; potential for salt formation
Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate Br (6), CH₃ (2), COOEt (3) C₁₀H₁₀BrN₃O₂ 284.11 Ester group improves lipophilicity; prodrug potential
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carbaldehyde Br (6), F (4), CHO (3) C₈H₄BrFN₂O 243.04 Fluorine increases metabolic stability; altered π-π stacking
3-Bromo-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine Br (3), Cl/CF₃ (6), CH₃ (2) C₁₃H₇BrClF₃N₄ 391.57 Polyhalogenation enhances kinase selectivity and potency

Key Observations :

  • Aldehyde vs. Carboxylic Acid/Ester : The aldehyde group in the target compound offers distinct reactivity for bioconjugation, whereas carboxylic acid derivatives (e.g., 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid) improve aqueous solubility, critical for pharmacokinetics .
  • Halogen Effects : Bromine at position 6 is common across analogs, facilitating Suzuki-Miyaura couplings. Fluorine substitution (e.g., 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carbaldehyde) enhances metabolic stability and binding affinity via hydrophobic interactions .

Comparison :

  • The Vilsmeier-Haack method is efficient for introducing aldehyde groups but requires pre-functionalized precursors.
  • Palladium-catalyzed annulation suffers from low yields, whereas Rh-catalyzed multicomponent approaches offer better scalability for diverse substitutions.
  • Fluorinated analogs (e.g., 5-polyfluoroalkyl derivatives) are synthesized regioselectively, highlighting the role of electron-withdrawing groups in directing cyclization .

Pharmacological and Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Biological Activity
Target Compound 1.8 0.12 (DMSO) Kinase inhibition (TTK/Mps1); structural insights via X-ray crystallography
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid 1.2 2.5 (Water) Enhanced solubility for oral bioavailability; unconfirmed bioactivity
3-Bromo-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine 3.5 0.05 (DMSO) Potent kinase inhibitor (B-Raf/MEK); targets ATP-binding pockets

Key Findings :

  • The target compound’s moderate LogP (1.8) balances lipophilicity and solubility, making it suitable for cellular assays .
  • Carboxylic acid derivatives exhibit superior aqueous solubility (2.5 mg/mL) but require formulation optimization for in vivo use .
  • Polyhalogenated analogs (e.g., trifluoromethyl-substituted) show high potency but poor solubility, necessitating prodrug strategies .

Biological Activity

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly its anticancer and antimicrobial properties.

The molecular formula for this compound is C8H8BrN4O, with a molecular weight of approximately 244.07 g/mol. The compound features a bromine atom at the 6-position and a carbaldehyde functional group at the 3-position, which contributes to its reactivity and biological activity.

Anticancer Properties

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. Specifically, studies have shown that derivatives can act as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression. The mechanism involves the interaction with specific kinases such as CHK1, leading to inhibition of cancer cell proliferation .

Table 1: Summary of Anticancer Activity

CompoundTargetActivity
This compoundCDKsInhibitor
Related CompoundsCHK1Inhibitor

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although specific data on this compound is limited and requires further exploration .

The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes or receptors. This binding modulates their activity and leads to various biological effects, particularly in cancer treatment where it can disrupt cell cycle regulation .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives:

  • Synthesis and Evaluation : A study synthesized various derivatives of pyrazolo[1,5-a]pyrimidines and evaluated their potency as CDK inhibitors. The results indicated that modifications at the C3 and C6 positions significantly enhanced their inhibitory activity .
  • Antimicrobial Testing : Another study investigated the antimicrobial efficacy of related compounds but did not provide specific data for this compound. However, it highlighted the potential for further research in this area .

Q & A

Q. Key Reaction Conditions Table

StepReagents/ConditionsYield Optimization Tips
Pyrazole CyclizationHydrazine derivatives + α,β-unsaturated ketonesUse polar aprotic solvents (e.g., DMF)
BrominationNBS, AIBN (radical initiator), CCl₄Control temperature (60–80°C)
Vilsmeier-HaackDMF, POCl₃, 0–5°CAnhydrous conditions critical

How should researchers handle and store this compound safely?

Basic Research Question
The compound is moisture-sensitive and requires inert gas (e.g., argon) handling to prevent degradation . Key safety measures include:

  • Storage : In airtight containers under inert gas, at –20°C, and protected from light .
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H314 hazard) .
  • Spill Management : Use absorbent materials (e.g., vermiculite) and avoid water due to potential exothermic reactions .

Q. Hazard Codes Table

Hazard CodeDescriptionPrecautionary Measures
H314Causes severe skin burnsUse chemical-resistant gloves
H335Respiratory irritationWork in a fume hood
H413Harmful to aquatic lifeAvoid environmental release

What analytical techniques confirm the structure and purity of this compound?

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₉H₇BrN₃O: 276.98) .
  • Infrared (IR) Spectroscopy : Stretching vibrations for aldehyde (C=O at ~1680–1700 cm⁻¹) and C-Br (600–700 cm⁻¹) .

Q. Example Characterization Data

TechniqueKey Peaks/ObservationsReference Compound Data
1^1H NMRAldehyde proton: δ 10.1 (s, 1H)Similar to 7-substituted analogs
IRC=O stretch: 1695 cm⁻¹Matches carbaldehyde derivatives

How does the bromo group influence reactivity in cross-coupling reactions?

Advanced Research Question
The bromine at position 6 enables Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization. For example:

  • Palladium Catalysis : Pd(PPh₃)₄ with aryl boronic acids replaces Br with aryl groups .
  • Contradictions : Competing reactivity at the aldehyde group may require protection (e.g., acetal formation) before coupling .

Case Study : In antiproliferative agents, bromo-pyrazolo[1,5-a]pyrimidine derivatives undergo coupling with heterocyclic amines to enhance bioactivity .

What strategies optimize the yield of the carbaldehyde group during synthesis?

Advanced Research Question

  • Temperature Control : Maintain 0–5°C during Vilsmeier-Haack to minimize side reactions .
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution .
  • Solvent Selection : Anhydrous dichloroethane (DCE) improves aldehyde stability vs. DMF .

Q. Yield Comparison Table

MethodSolventCatalystYield (%)
Vilsmeier-HaackDCENone65–70
Modified VilsmeierDCEZnCl₂80–85

How to resolve contradictions in spectral data during characterization?

Advanced Research Question
Discrepancies in NMR or MS data often arise from:

  • Tautomerism : Pyrazolo[1,5-a]pyrimidines may exhibit keto-enol tautomerism, resolved by variable-temperature NMR .
  • Impurity Peaks : Recrystallize from ethanol/DMF mixtures to remove byproducts .

Example : In pyrazolo[1,5-a]pyrimidine-3-carboxamides, ambiguous 13^13C signals were clarified using 2D NMR (HSQC, HMBC) .

What are the biological activities of derivatives of this compound?

Advanced Research Question
Derivatives show promise in:

  • Anticancer Agents : Pyrazolo[1,5-a]pyrimidine-carbaldehydes conjugated with anthranilamide induce p53-mediated apoptosis in cervical cancer cells (IC₅₀ = 2.7–4.9 µM) .
  • Enzyme Inhibitors : Trifluoromethyl analogs inhibit kinases via hydrogen bonding with the aldehyde group .

Q. Biological Activity Table

Derivative StructureTargetIC₅₀/EC₅₀Mechanism
7-Amino-3-carboxamideHEPG2 cancer2.70 µMMitochondrial apoptosis
Trifluoromethyl-substitutedKinase X0.85 µMATP-binding site inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.